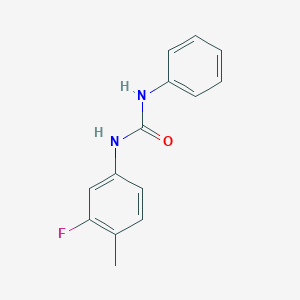![molecular formula C15H8Cl2N2O2 B323482 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B323482.png)
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound with a complex structure that includes both isoindole and benzylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is investigated for its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
- 2-[(2,4-dichlorobenzylidene)amino]-1H-indole-3-carboxaldehyde
Uniqueness
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H8Cl2N2O2 |
|---|---|
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8H/b18-8+ |
Clave InChI |
BKNJQKPGLWXENM-QGMBQPNBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylsulfamoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B323399.png)
![4-[(4-bromobenzylidene)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B323403.png)
![1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323405.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B323406.png)




![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323416.png)
![(6E)-2,4-dichloro-6-[(4-piperidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323418.png)
![(6E)-4-bromo-6-[(4-piperidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323419.png)
![N-[(5-bromo-2-thienyl)methylene]-N-[4-(1-piperidinylsulfonyl)phenyl]amine](/img/structure/B323420.png)

![N-[2-(benzyloxy)benzylidene]-4-(1-piperidinylsulfonyl)aniline](/img/structure/B323423.png)
